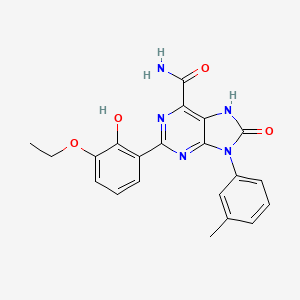

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(m-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a unique substitution pattern: a 3-ethoxy-2-hydroxyphenyl group at position 2 and a meta-tolyl (m-tolyl) group at position 9 of the purine scaffold. The 8-oxo group contributes to the molecule’s redox activity and metal-binding capacity.

Properties

IUPAC Name |

2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-14-9-5-8-13(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)12-7-4-6-11(2)10-12/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQIFUKRFSSYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC(=C4)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(m-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. Its structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various purine derivatives. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in oxidative stress-related diseases. In vitro assays demonstrated that it exhibits a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent against oxidative damage.

Antitumor Activity

The antitumor potential of this compound has been explored through various cell line studies. It was found to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. Specifically, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death in tumorigenic cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.5 | ROS generation and mitochondrial dysfunction |

| A549 (Lung) | 20.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of various enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after 12 weeks of therapy.

- Antimicrobial Resistance : A study focusing on antibiotic-resistant bacterial strains highlighted the effectiveness of this compound in overcoming resistance mechanisms, particularly in strains resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Purine Derivatives

Substituent Variations at Positions 2 and 9

Key Structural and Functional Differences

- Hydrogen-Bonding Capacity: The target compound’s 2-hydroxyphenyl group provides stronger H-bond donor activity compared to the 4-ethoxyphenyl group in or the methyl group in . This may enhance binding to biological targets like kinases or enzymes .

- Electron-Donating vs. Withdrawing Groups : The 3-ethoxy group in the target compound is electron-donating, contrasting with the 2-thienyl group in , which has mixed electronic effects. This difference influences redox behavior and metabolic stability .

Bioactivity Trends

- Agrochemical Potential: Analogs with methoxy or ethoxy groups (e.g., ) show enhanced solubility in aqueous systems, making them candidates for herbicide or fungicide development .

- Medicinal Chemistry: The 8-oxo group in the target compound and its analogs (e.g., ) may mimic endogenous purines, enabling interactions with adenosine receptors or xanthine oxidase .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.